Cas no 2675-78-7 (4-Chloro-2,5-dimethoxytoluene)
4-Chloro-2,5-dimethoxytoluene Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2,5-dimethoxytoluene
- 2-Chloro-5-methyl-1,4-dimethoxybenzene
- Benzene, 1-chloro-2,5-dimethoxy-4-methyl-
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- Inchi: 1S/C9H11ClO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,1-3H3
- InChI Key: APXQVCDHYADBRR-UHFFFAOYSA-N
- SMILES: C1(Cl)=CC(OC)=C(C)C=C1OC
Computed Properties
- Exact Mass: 186.0447573g/mol
- Monoisotopic Mass: 186.0447573g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 18.5Ų
4-Chloro-2,5-dimethoxytoluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB606407-250mg |
1-Chloro-2,5-dimethoxy-4-methylbenzene; . |
2675-78-7 | 250mg |
€367.90 | 2024-07-19 | ||
| abcr | AB606407-1g |
1-Chloro-2,5-dimethoxy-4-methylbenzene; . |
2675-78-7 | 1g |
€683.70 | 2024-07-19 | ||
| abcr | AB606407-5g |
1-Chloro-2,5-dimethoxy-4-methylbenzene; . |
2675-78-7 | 5g |
€2302.40 | 2024-07-19 | ||
| Aaron | AR022IO5-500mg |
1-chloro-2,5-dimethoxy-4-methylbenzene |
2675-78-7 | 95% | 500mg |
$555.00 | 2025-02-13 | |
| Aaron | AR022IO5-1g |
1-chloro-2,5-dimethoxy-4-methylbenzene |
2675-78-7 | 95% | 1g |
$739.00 | 2025-02-13 |
4-Chloro-2,5-dimethoxytoluene Suppliers
4-Chloro-2,5-dimethoxytoluene Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 4-Chloro-2,5-dimethoxytoluene
4-Chloro-2,5-dimethoxytoluene (CAS No. 2675-78-7): Properties, Applications, and Market Insights
4-Chloro-2,5-dimethoxytoluene (CAS No. 2675-78-7) is a specialized aromatic compound with growing interest in synthetic chemistry and industrial applications. This chlorinated dimethoxy derivative of toluene exhibits unique physicochemical properties that make it valuable for research and niche manufacturing processes. As demand for fine chemicals increases, understanding this compound's characteristics becomes essential for chemists and material scientists.
The molecular structure of 4-Chloro-2,5-dimethoxytoluene features a toluene backbone substituted with two methoxy groups at positions 2 and 5, and a chlorine atom at position 4. This specific arrangement contributes to its moderate polarity and enhanced stability compared to simpler toluene derivatives. The compound typically appears as a white to pale yellow crystalline solid at room temperature, with a melting point range of 68-72°C, making it suitable for various synthetic applications.
Recent studies highlight the compound's utility as a building block in organic synthesis. Its electron-rich aromatic system allows for diverse chemical transformations, particularly in electrophilic aromatic substitution reactions. Researchers have explored its potential in creating more complex molecular architectures, especially in pharmaceutical intermediate synthesis and specialty material development. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups creates interesting reactivity patterns that synthetic chemists can exploit.
In industrial applications, 4-Chloro-2,5-dimethoxytoluene 2675-78-7 serves as a precursor for various functional materials. The compound's stability under moderate conditions makes it attractive for polymer modification and dye synthesis. Some advanced material research has investigated its incorporation into liquid crystal systems, where its molecular geometry and electronic properties can influence mesophase behavior. These applications align with current market trends toward high-performance specialty chemicals.
The global market for chlorinated dimethoxy toluene derivatives shows steady growth, driven by demand from research institutions and specialty chemical manufacturers. Asia-Pacific regions, particularly China and India, have seen increased production capacity for such intermediates. Market analysis suggests compound 2675-78-7 maintains a stable price point due to balanced supply-demand dynamics, with purity grades ranging from technical (90-95%) to research-grade (≥98%).
Environmental and safety considerations for handling 4-Chloro-2,5-dimethoxytoluene follow standard protocols for aromatic compounds. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended during laboratory use. The compound demonstrates good stability under normal storage conditions, with recommended storage in cool, dry environments away from strong oxidizers. These handling characteristics contribute to its practicality in industrial settings.
Emerging research directions for CAS 2675-78-7 include exploration in green chemistry applications. Scientists are investigating its potential in catalytic processes and biodegradable material development, aligning with sustainability trends. Some studies examine its use in photoactive materials, leveraging its aromatic electronic structure for light-harvesting applications. These innovative approaches reflect the compound's versatility beyond traditional uses.
Analytical characterization of 4-Chloro-2,5-dimethoxytoluene typically employs techniques such as GC-MS, HPLC, and NMR spectroscopy. The compound shows distinctive spectral features, including characteristic aromatic proton signals between 6.5-7.5 ppm in 1H NMR and specific mass fragmentation patterns. These analytical signatures facilitate quality control in production and verification in research applications.
For researchers sourcing this chemical, several considerations affect material selection. The purity grade should match application requirements, with synthetic work often needing higher purity than industrial uses. Suppliers may offer custom synthesis services for modified derivatives, addressing the growing need for tailored aromatic building blocks. Current market availability shows consistent supply from major chemical distributors worldwide.
The synthesis of 4-Chloro-2,5-dimethoxytoluene 2675-78-7 typically involves selective chlorination of 2,5-dimethoxytoluene, with process optimization focusing on yield improvement and byproduct minimization. Recent process innovations have explored catalytic chlorination methods that enhance selectivity and reduce waste generation. These advancements support more sustainable production of this valuable chemical intermediate.
Regulatory status of CAS 2675-78-7 varies by region, but generally falls under standard chemical regulations rather than restricted substance lists. Manufacturers and users should consult local chemical inventory regulations (such as TSCA in the U.S. or REACH in Europe) for compliance requirements. The compound's regulatory profile contributes to its accessibility for legitimate research and industrial applications.
Future prospects for 4-Chloro-2,5-dimethoxytoluene appear promising as new applications continue to emerge. The compound's molecular features position it well for involvement in advanced material development and pharmaceutical research. Industry observers anticipate moderate growth in demand, particularly from academic research sectors and specialty chemical manufacturers developing next-generation materials.
In conclusion, 4-Chloro-2,5-dimethoxytoluene (2675-78-7) represents an interesting and useful chemical building block with diverse applications. Its balanced reactivity profile, stability, and structural features make it valuable for synthetic chemistry and material science. As research into functional materials progresses, this compound will likely find expanded roles in innovative chemical technologies and specialized industrial processes.
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